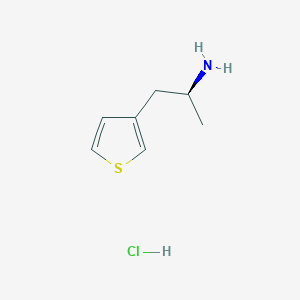

(S)-1-(Thiophen-3-yl)propan-2-amine HCl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Desulfurization and Surface Chemistry

- Desulfurization and Surface Reactions: A study on the decomposition mechanism of thiophene on Pd(111) surfaces highlighted the importance of thiophene derivatives in understanding surface chemistry reactions, which are crucial for desulfurization processes in petrochemical industries. Thiophene decomposes via a C4H4 intermediate species, indicating potential applications in surface chemistry and catalysis research (Caldwell & Land, 1997).

Pharmacological and Biological Applications

Antioxidant Properties

Research into hydroxycinnamic acids (HCAs), which share structural similarities with thiophene derivatives, has revealed significant biological properties, including antioxidant activities. These studies provide a framework for evaluating thiophene derivatives in pharmacology (Razzaghi-Asl et al., 2013).

Bioactive Molecules

A review on furanyl- or thienyl-substituted nucleobases and nucleosides discusses the importance of thiophene as a structural unit in medicinal chemistry, demonstrating the therapeutic potential of thiophene derivatives in antiviral, antitumor, and antimycobacterial treatments (Ostrowski, 2022).

Chemical Synthesis and Material Science

- Synthesis of Thiophenes: Recent achievements in the synthesis of thiophenes have been reviewed, highlighting their wide range of applications in medicinal chemistry, organic materials, and agrochemicals. This review underscores the versatility of thiophene derivatives and their significance in chemical synthesis and material science (Xuan, 2020).

Advanced Materials and Technologies

- Amine-functionalized Metal–Organic Frameworks (MOFs): Amine-functionalized MOFs, which could theoretically incorporate thiophene derivatives, have shown promise for CO2 capture due to strong interactions between CO2 and basic amino functionalities. This application is particularly relevant for environmental technology and sustainable material development (Lin, Kong, & Chen, 2016).

Environmental Applications

- Chitosan for Contaminant Removal: Chitosan, which can be functionalized with thiophene derivatives, has unique properties for the removal of particulate and dissolved contaminants from water. Its primary amino groups play a key role in chelation and complexation processes, relevant for environmental cleanup and water treatment (Guibal, Van Vooren, Dempsey, & Roussy, 2006).

Propiedades

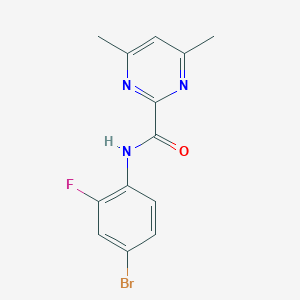

IUPAC Name |

(2S)-1-thiophen-3-ylpropan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS.ClH/c1-6(8)4-7-2-3-9-5-7;/h2-3,5-6H,4,8H2,1H3;1H/t6-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYLFJHNGXXQRI-RGMNGODLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=CSC=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

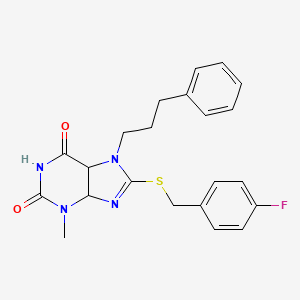

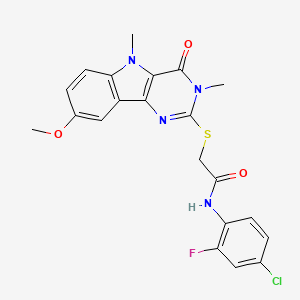

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N-(2-methoxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2575960.png)

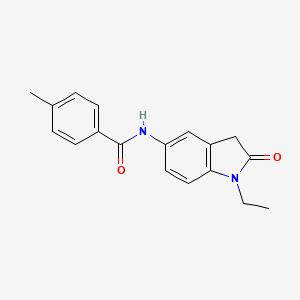

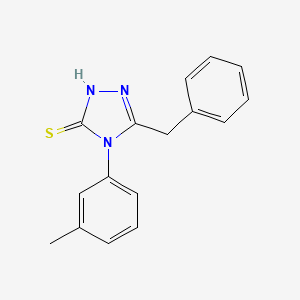

![2-[(Pyrrolidine-1-sulfonyl)methyl]benzonitrile](/img/structure/B2575970.png)

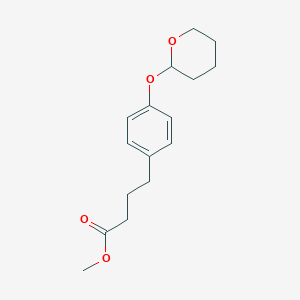

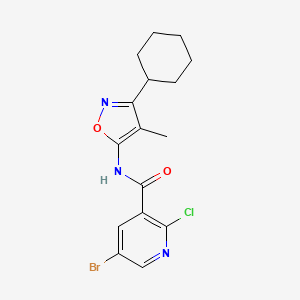

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3,3-diphenylpropanamide](/img/structure/B2575972.png)